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Selenoxolead

Infrared Photodetectors Spectral Response Mid-Wave Infrared (MWIR)

Selenoxolead (PbSe) is a IV-VI semiconductor with a narrow 0.27 eV bandgap, enabling MWIR photodetection (3–5 µm) that PbS cannot achieve. Its high electron mobility (~1000 cm²/V·s) and direct bandgap make it essential for methane detection at 3.3 µm, thermal imaging, and thermoelectrics. Unlike PbTe, PbSe eliminates tellurium supply risks. For QD solar cells, record 12.07% PCE drives R&D procurement. Use for epitaxial PbGeSe barrier layers in advanced detectors. Select PbSe where spectral coverage, supply chain resilience, and device performance are non-negotiable.

Molecular Formula PbSe
Molecular Weight 286 g/mol
CAS No. 12069-00-0
Cat. No. B076778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenoxolead
CAS12069-00-0
Synonymslead selenide
PbSe
Molecular FormulaPbSe
Molecular Weight286 g/mol
Structural Identifiers
SMILES[Se]=[Pb]
InChIInChI=1S/Pb.Se
InChIKeyGGYFMLJDMAMTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenoxolead (PbSe) for Infrared Optoelectronics and Thermoelectrics: Core Properties and Industrial Procurement Relevance


Selenoxolead, also known as lead(II) selenide (PbSe), is a IV-VI semiconductor characterized by a narrow direct bandgap of ~0.27 eV at 300K and a rock-salt cubic crystal structure [1]. This bandgap energy places its optical response within the mid-wave infrared (MWIR, 3–5 µm) spectrum [2]. Key procurement-relevant properties include a high density of 8.1–8.15 g/cm³, a melting point of approximately 1067–1078 °C, and a carrier mobility profile with reported electron mobility of ~1000 cm²/V·s [3]. Its primary technical value lies in applications requiring high quantum efficiency for MWIR photodetection and thermoelectric energy conversion, where its intrinsic material parameters offer a distinct baseline for device design and material selection [4].

Why Generic Substitution of Selenoxolead (PbSe) Fails: Differentiated Performance Metrics Against PbS and PbTe


Selenoxolead (PbSe) cannot be considered a simple drop-in replacement for its closest in-class analogs, lead sulfide (PbS) or lead telluride (PbTe). A direct substitution strategy fails due to quantifiable and application-critical divergences in optical, electronic, and processing behaviors. While all three are IV-VI lead chalcogenides, their physical and functional properties differ sharply: PbS exhibits peak photosensitivity in the 1–3 µm near-infrared (NIR) range, whereas PbSe extends deep into the mid-wave infrared (MWIR, 3–5 µm) [1]. Furthermore, their responses to post-processing differ fundamentally; oxygen sensitization increases PbS sensitivity in its operational band but has no equivalent beneficial effect on PbSe [2]. From a thermoelectric and economic perspective, PbSe is actively researched as a potential replacement for PbTe, not because they are interchangeable, but because the scarcity and cost of tellurium (Te) create a strategic procurement imperative to validate PbSe's performance in a different material system [3]. Consequently, device performance, spectral coverage, and supply chain resilience are all directly contingent upon the specific compound selected, making generic substitution scientifically and industrially unsound.

Quantitative Performance Guide for Selenoxolead (PbSe): A Comparator-Based Analysis for Procurement Decisions


Spectral Response Differentiation: Selenoxolead (PbSe) vs. Lead Sulfide (PbS) in Infrared Detection

Selenoxolead (PbSe) differentiates itself from lead sulfide (PbS) in photodetector applications through its extended spectral response. A comparative industry analysis confirms that PbSe is approximately an order of magnitude less sensitive than PbS in terms of peak detectivity, but it crucially expands the operational range to cover the mid-IR spectrum from 1 to 5 µm [1]. In contrast, the photoconductivity of PbS is enhanced by oxygen sensitization for wavelengths between 1 and 3 µm, an effect that does not translate to PbSe, further underscoring their divergent functional behaviors [2].

Infrared Photodetectors Spectral Response Mid-Wave Infrared (MWIR)

Photovoltaic Efficiency Benchmark: Selenoxolead (PbSe) Quantum Dot Solar Cell Performance

In the domain of solution-processed photovoltaics, Selenoxolead (PbSe) quantum dots (QDs) have demonstrated a clear and quantifiable advancement over prior benchmarks. Through an optimized surface configuration strategy utilizing a directly synthesized semiconductive QD ink, devices achieved a power conversion efficiency (PCE) of 12.07%, which is explicitly reported as the highest value among all PbSe QD solar cells [1]. This performance surpasses the previously reported efficiency ceiling for this specific material class, which was at 10.68% for devices using a ZnO electron transport layer and up to 10% for halide-ligand capped PbSe CQDs [2][3].

Quantum Dot Solar Cells Photovoltaics Power Conversion Efficiency

Comparative Optoelectronic and Elastic Properties: Selenoxolead (PbSe) vs. Lead Sulfide (PbS) via DFT Analysis

A comprehensive density functional theory (DFT) study provides a direct, multi-property comparison between Selenoxolead (PbSe) and lead sulfide (PbS), revealing quantifiable differences that impact material selection. The computational analysis demonstrated that PbSe exhibits superior optical responsiveness in the ultraviolet range, characterized by higher photoconductivity and absorption coefficients, whereas PbS shows more subdued optical activity in this region, making it better suited for infrared applications [1]. Furthermore, the study highlighted contrasting mechanical behavior; the evaluation of elastic constants revealed significant differences in anisotropy and stiffness profiles between the two compounds, directly influencing their suitability for thin-film deposition and heterostructure device fabrication [1].

DFT Optoelectronics Mechanical Properties

Bandgap Tuning and Device Implications: Selenoxolead (PbSe) vs. PbGeSe Alloy

For advanced optoelectronic heterostructures requiring wider bandgaps, Selenoxolead (PbSe) serves as the baseline material for bandgap engineering via alloying. Research on epitaxial PbGeSe thin films, intended to widen the bandgap for short-wave infrared (SWIR) access, provides a precise quantitative relationship between composition and bandgap. A PbGeSe film with 17% Ge incorporation exhibited a room-temperature bandgap that is 55 meV wider than that of pure PbSe (an increase from ~0.26 eV to ~0.315 eV), with this widening increasing to 160 meV at 80 K [1][2]. This data is critical because it quantifies the performance penalty of alternative, more widely studied alloying strategies. Specifically, alloying PbSe with Sr or Eu to achieve a comparable bandgap widening of ~30 meV/% was found to cause a 10³–10⁴× reduction in photoluminescence (PL) intensity and Hall mobility [3].

Bandgap Engineering Mid-Wave Infrared (MWIR) Molecular Beam Epitaxy

Target Application Scenarios for Selenoxolead (PbSe) Based on Verified Differentiation Evidence


Mid-Wave Infrared (MWIR) Photodetectors for Thermal Imaging and Gas Sensing

The primary and most validated application scenario for Selenoxolead (PbSe) is as the active layer in MWIR photodetectors operating in the 3–5 µm spectral range. As established, this is a functional domain inaccessible to PbS detectors, which are limited to below 3 µm [1]. This makes PbSe a mandatory material choice for systems requiring sensitivity to the molecular fingerprint region, such as methane detection at 3.3 µm, industrial process control, and thermal hotspot detection in manufacturing [2]. Procurement for these systems must be based on the verified spectral response of PbSe, as substitution with PbS would result in device failure due to lack of MWIR sensitivity.

High-Efficiency Quantum Dot Photovoltaics (QDSCs)

Selenoxolead (PbSe) quantum dots represent a high-performance material platform for solution-processed solar cells. The achievement of a 12.07% PCE, which surpasses previous PbSe QDSC records of ~10.68%, provides a concrete performance target for R&D and pilot production [3]. This scenario is most relevant for research institutions and companies developing next-generation, low-cost, and potentially flexible photovoltaic devices. Material procurement should be guided by the need for high-quality, stable PbSe QD inks, as the performance is directly linked to the surface passivation and colloidal stability of the starting material, which enabled this record efficiency and over two months of ink stability [3].

Strategic Thermoelectric Material for Waste Heat Recovery

While PbTe remains the historical benchmark for mid-temperature thermoelectrics, PbSe is a strategically important alternative under active investigation for waste heat recovery. The key driver is economic and supply chain security: the scarcity and high cost of tellurium (Te) makes Te-based materials vulnerable [4]. PbSe, being Se-based, offers a pathway to reduce reliance on critical elements. Research comparing their thermoelectric figures of merit (ZT) and thermal conductivities is ongoing, but the procurement decision in this scenario is often motivated by the need to validate and de-risk a more sustainable and potentially lower-cost material system for high-volume energy conversion applications [4].

Bandgap-Engineered Heterostructures for SWIR/MWIR Optoelectronics

For advanced device architectures like quantum well lasers or multi-junction detectors, Selenoxolead (PbSe) serves as a foundational material for creating wider-bandgap barrier layers. The evidence confirms that alloying PbSe with Ge to form PbGeSe provides a quantifiable method to tune the bandgap, achieving a 55 meV increase at room temperature [5]. Critically, this approach is supported by data suggesting it may be less detrimental to optoelectronic quality than alloying with Sr or Eu, which can degrade photoluminescence by orders of magnitude [5]. Procurement for this scenario involves sourcing high-purity PbSe as a precursor for epitaxial growth (e.g., MBE), where the consistency of the source material directly impacts the quality and reproducibility of the alloyed thin films.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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